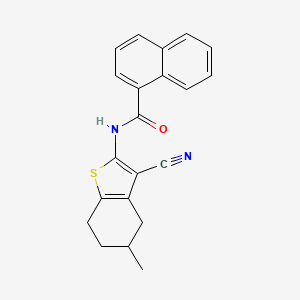
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide” is a complex organic compound. It belongs to the class of aromatic amides and heteroarenes . Thiophene and its substituted derivatives, which this compound is a part of, are very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a cyano group, a benzothiophen group, and a carboxamide group contribute to its unique properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied for their reactivity. For example, some compounds with a benzothiophen group have been found to exhibit an inhibitory effect on bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes .Aplicaciones Científicas De Investigación
Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) explored derivatives of benzamide, including compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide, for colorimetric sensing of fluoride ions. They found that these compounds exhibit significant color changes in the presence of fluoride anions, which can be observed with the naked eye. This attribute was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making these compounds potential candidates for the development of fluoride ion sensors in environmental and health-related applications (Younes et al., 2020).
Fluorescent Film for Aniline Vapor Detection
Fan et al. (2016) modified naphthalene diimide (NDI) to produce a fluorescent film capable of detecting aniline vapor. The derivatization resulted in a compound with excellent compatibility with organic solvents and superior self-assembly properties. This compound's ability to form gels and its subsequent application in creating a fluorescent film demonstrates its potential in developing sensitive and selective sensors for volatile organic compounds (Fan et al., 2016).
Anticancer Activity
Research by Salahuddin et al. (2014) involved the synthesis and evaluation of benzimidazole derivatives, closely related to the core structure of interest, for their anticancer properties. Their findings indicated potential activity against breast cancer cell lines, suggesting that modifications of the naphthalene-1-carboxamide structure could yield compounds with significant therapeutic benefits against cancer (Salahuddin et al., 2014).
Antimycobacterial Activity
Goněc et al. (2016) prepared and characterized derivatives of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides for their antimycobacterial activity. Their study revealed that some compounds exhibited activity comparable to or higher than rifampicin against various Mycobacterium strains. This highlights the potential of naphthalene-1-carboxamide derivatives as candidates for developing new antimycobacterial agents (Goněc et al., 2016).
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized naphthalene-1,4-dione derivatives as chemosensors for transition metal ions. These compounds demonstrated remarkable selectivity towards Cu2+ ions, with significant changes in color upon complexation. Such properties suggest their utility in developing sensors for detecting and monitoring transition metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses.
Mode of Action
This compound interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, thereby affecting the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects various biochemical pathways. These kinases are part of the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition disrupts the MAPK signaling pathway, leading to alterations in gene expression, mitosis, differentiation, and cell survival/apoptosis .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-13-9-10-19-17(11-13)18(12-22)21(25-19)23-20(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYMBOMENTWZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2718928.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)
![N-(4-ethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2718933.png)
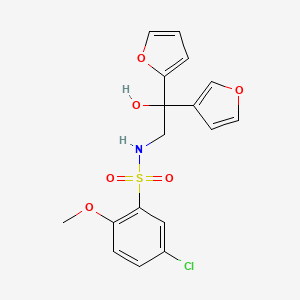
![N-(2-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2718935.png)
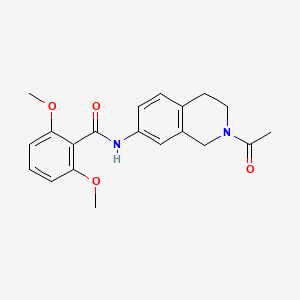
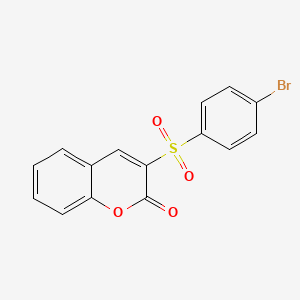
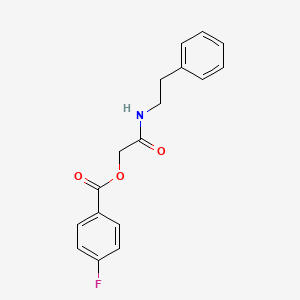
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2718943.png)
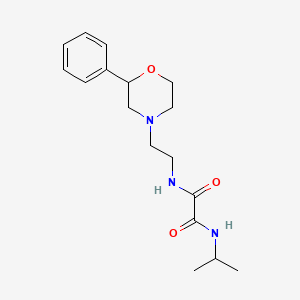
![N-(3,4-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2718945.png)

